REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]1([CH3:14])[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[NH:7]1.[CH2:15]([NH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1(C)C=CC=CC=1>[CH2:24]([N:23]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[C:1]([N:7]1[C:8]([CH3:13])([CH3:12])[CH2:9][CH2:10][CH2:11][C:6]1([CH3:14])[CH3:5])=[O:2])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]
|
Name
|
|
Quantity
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14.2 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCC)NCCCCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 0° for a further 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
there are then added dropwise, within 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
In further processing, the salt which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
the filtrate is afterwards repeatedly washed with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is completely distilled off in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The crude compound is further purified by column chromatography on silica gel (eluant: hexane/diethyl ether 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)N(C(=O)N1C(CCCC1(C)C)(C)C)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |